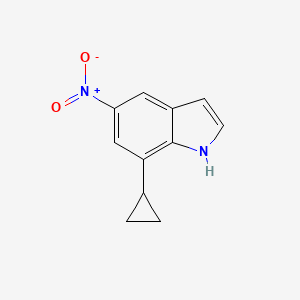![molecular formula C12H15N3 B13870216 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine CAS No. 1239649-27-4](/img/structure/B13870216.png)
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles . Another method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or chloride in the presence of potassium hydroxide in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反応の分析
Types of Reactions: 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazole and pyridine compounds.
科学的研究の応用
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, catalysts, and other functional materials.
作用機序
The mechanism of action of 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, and cell division .
類似化合物との比較
- 1-(1H-imidazol-1-yl)benzoate
- 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid
- 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
Uniqueness: 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine is unique due to its specific substitution pattern on the imidazole and pyridine rings, which imparts distinct chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
1239649-27-4 |
|---|---|
分子式 |
C12H15N3 |
分子量 |
201.27 g/mol |
IUPAC名 |
4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine |
InChI |
InChI=1S/C12H15N3/c1-8-10(3)14-5-4-11(8)9(2)12-6-13-7-15-12/h4-7,9H,1-3H3,(H,13,15) |
InChIキー |
BXXFIFZBCTYMNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C)C(C)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



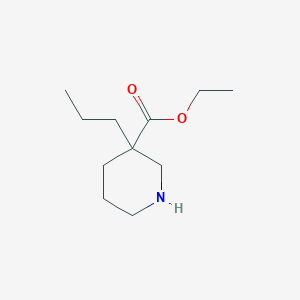
![4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13870149.png)
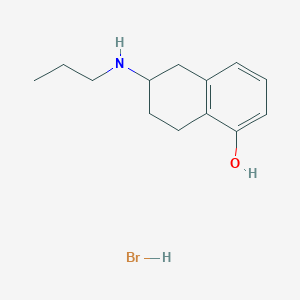
![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)


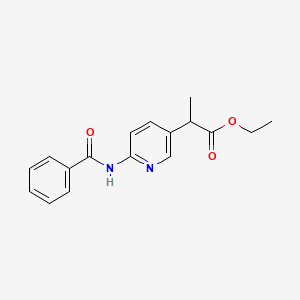
![tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate](/img/structure/B13870200.png)
![1-[(4-Bromophenyl)methyl]-2,3-dihydroindole](/img/structure/B13870203.png)

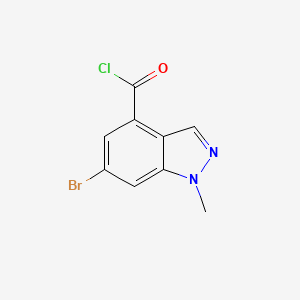
![5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B13870218.png)
